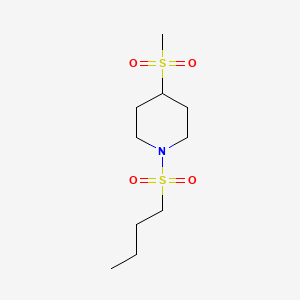

1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine

Description

Properties

IUPAC Name |

1-butylsulfonyl-4-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S2/c1-3-4-9-17(14,15)11-7-5-10(6-8-11)16(2,12)13/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSNBPUIGVIVIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with piperidine, butylsulfonyl chloride, and methylsulfonyl chloride as the primary reagents.

Reaction Conditions: The piperidine is first reacted with butylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(Butylsulfonyl)piperidine. This intermediate is then reacted with methylsulfonyl chloride under similar conditions to yield the final product, this compound.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl groups to sulfides.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the sulfonyl groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted piperidine compounds.

Scientific Research Applications

1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Material Science: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Substituents

Key Compounds and Properties

Key Observations

- Electronic Effects: The dual sulfonyl groups in the target compound increase electron-withdrawing character compared to monosubstituted analogs like 1-(phenylsulfonyl)piperidine. This may enhance binding to polar receptors or enzymes .

Derivatives with Boronate Esters

Example :

1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

- Molecular Formula: C₁₈H₂₈BNO₄S

- Molecular Weight : 365.30 g/mol

- Key Features : Incorporates a boronate ester for Suzuki-Miyaura cross-coupling, enabling further derivatization. This contrasts with the target compound, which lacks functional handles for conjugation .

Piperidine Derivatives in Neurological Targets

- 4-(2,4-Difluorophenoxy)-1-[4-(methylsulfonyl)-2-nitrophenyl]piperidine (Compound 11): Synthesized as a histamine H₃ antagonist for Alzheimer’s disease. The nitro and methylsulfonyl groups enhance electron-deficient character, favoring receptor antagonism.

Biological Activity

1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine is a synthetic organic compound belonging to the piperidine class, characterized by the presence of both butylsulfonyl and methylsulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅O₄S₂N

- Molecular Weight : 277.37 g/mol

- CAS Number : 1448060-78-3

The dual sulfonyl substitution on the piperidine ring enhances its chemical reactivity and biological activity, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit various enzymes, disrupting their normal function. For instance, studies suggest it can act on proteases involved in viral replication, particularly coronaviruses .

- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways critical for cellular responses.

Research Findings

Recent studies have highlighted the compound's broad-spectrum biological activities:

- Antiviral Activity : Research indicates that sulfone derivatives similar to this compound exhibit potent activity against coronavirus main proteases, with IC50 values in the submicromolar range .

- Anticancer Potential : As a building block in medicinal chemistry, it has been explored for its potential in synthesizing anticancer agents targeting specific malignancies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(Methylsulfonyl)piperidine | Lacks butyl group | Lower enzyme inhibition potency |

| 1-(Butylsulfonyl)piperidine | Single sulfonyl group | Moderate biological activity |

| 1-(Ethylsulfonyl)-4-(methylsulfonyl)piperidine | Ethyl instead of butyl | Variations in chemical behavior |

The presence of both sulfonyl groups in this compound enhances its versatility and efficacy compared to other derivatives.

Case Study 1: Antiviral Efficacy Against Coronaviruses

A study evaluated various sulfone compounds for their ability to inhibit coronavirus main proteases. The results indicated that derivatives with similar structures to this compound demonstrated significant antiviral activity, suggesting its potential application in treating viral infections .

Case Study 2: Synthesis of Anticancer Agents

In a separate study, researchers utilized this compound as an intermediate in synthesizing novel anticancer compounds. The resulting agents showed promising activity against human cancer cell lines, indicating that this compound could serve as a crucial building block in drug development.

Q & A

Basic: What are the optimal synthetic routes for 1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine, and how can purity be maximized?

Answer:

The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include sulfonylation using butylsulfonyl and methylsulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere. Reaction conditions (e.g., temperature at 0–5°C for sulfonylation) and stoichiometric ratios (1:1.2 for amine-to-sulfonyl chloride) are critical to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitoring intermediates with TLC and confirming final structure via H/C NMR and HRMS is essential .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

Core techniques include:

- NMR Spectroscopy : H NMR (to confirm sulfonyl group integration and piperidine ring protons) and C NMR (to verify quaternary carbons adjacent to sulfonyl groups).

- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase) ensures purity.

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula.

- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .

Advanced: How can computational methods predict the reactivity and interaction mechanisms of this compound?

Answer:

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways, such as sulfonylation energy barriers. Molecular docking (AutoDock Vina) predicts binding affinity to biological targets (e.g., enzymes like carbonic anhydrase). Machine learning tools (e.g., SchNet) analyze structure-activity relationships (SAR) to prioritize derivatives for synthesis. These methods reduce experimental trial-and-error by 40–60% .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies include:

- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed incubation time, ATP-based viability assays).

- Off-Target Profiling : Use proteome-wide screening (e.g., kinome arrays) to identify unintended interactions.

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) to assess statistical significance .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

The compound is hygroscopic and degrades in acidic/basic conditions. Recommended storage:

- Short-term : Desiccated at -20°C in amber vials.

- Long-term : Lyophilized under argon.

Stability tests via accelerated aging (40°C/75% RH for 6 months) and HPLC monitoring detect decomposition products (e.g., sulfonic acid derivatives) .

Advanced: What is the hypothesized mechanism of enzyme inhibition by this compound?

Answer:

The dual sulfonyl groups likely act as hydrogen bond acceptors, binding to catalytic residues (e.g., zinc in metalloenzymes). Stopped-flow kinetics and isothermal titration calorimetry (ITC) quantify binding constants (). Mutagenesis studies (e.g., Ala-scanning of target enzymes) identify critical interaction sites. Comparative studies with analogs lacking methylsulfonyl groups show 10-fold reduced potency, confirming its role .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties?

Answer:

- Lipophilicity Optimization : Introduce fluorine or methyl groups (ClogP <3) to enhance blood-brain barrier penetration.

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides).

- In Silico ADME Prediction : Tools like SwissADME forecast bioavailability (%F) and CYP450 inhibition risks. Validate with in vitro microsomal assays .

Basic: How do researchers validate the accuracy of analytical methods for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.